molecular formula C20H23N3O5S2 B2522616 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895435-49-1

4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Katalognummer: B2522616
CAS-Nummer: 895435-49-1
Molekulargewicht: 449.54
InChI-Schlüssel: SIAVLISTVFDHOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with 5,6-dimethoxy groups and a diethylsulfamoyl-functionalized benzamide moiety. This compound is structurally analogous to pharmacologically active benzothiazole derivatives, which are explored for their antimicrobial, anticancer, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name

4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-15-11-16(27-3)17(28-4)12-18(15)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVLISTVFDHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(Diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S, and it features a benzothiazole moiety that is known for its biological relevance. The structural characteristics contribute to its interaction with biological targets.

Research indicates that compounds containing benzothiazole derivatives exhibit diverse biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains. The diethylsulfamoyl group enhances solubility and bioavailability, which may improve antimicrobial efficacy.
  • Anticancer Properties : Studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of survival pathways.

Antimicrobial Activity

A study reported the minimum inhibitory concentration (MIC) values for several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anticancer Efficacy

In vitro studies have demonstrated that 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

Cell Line IC50 (µM)
MCF-715
HeLa10

The compound's ability to induce cell cycle arrest at the G2/M phase has been observed, suggesting a potential mechanism for its anticancer effects .

Case Study 1: Antibacterial Activity

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, the administration of a related benzothiazole compound resulted in significant improvement within 48 hours. The study highlighted the potential for this class of compounds in treating resistant bacterial infections .

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide in xenograft models of breast cancer. The compound was administered at varying doses over four weeks. Tumor growth inhibition was observed with a dose-dependent response, indicating its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research has shown that compounds similar to 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can act as inhibitors of various enzymes associated with disease mechanisms. Specifically, studies indicate that benzothiazole derivatives can inhibit CK-1 enzymes , which are implicated in regulating circadian rhythms and may be useful in treating sleep disorders related to circadian rhythm disruptions .

Neuroprotective Effects

The compound has been explored for its potential neuroprotective properties. It may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase and monoamine oxidase , which are involved in neurotransmitter breakdown . This action can enhance cholinergic transmission and potentially improve cognitive function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest through enzyme inhibition .

Case Study 1: CK-1 Inhibition

A study focusing on the synthesis of benzothiazole derivatives reported that certain compounds exhibited significant inhibition of CK-1 enzymes, suggesting their potential use in managing disorders associated with circadian rhythm disturbances such as jet lag and shift work sleep disorder .

Case Study 2: Neurodegenerative Disease Models

In vitro studies have shown that compounds similar to 4-(diethylsulfamoyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can effectively inhibit acetylcholinesterase activity. This inhibition correlates with improved cognitive performance in animal models of Alzheimer's disease, indicating a promising avenue for further research into therapeutic applications .

Case Study 3: Anticancer Efficacy

Research on benzothiazole derivatives has revealed their ability to induce apoptosis in cancer cells through various pathways. For instance, a derivative showed a significant increase in apoptotic markers when tested on MDA-MB-231 breast cancer cells, highlighting the potential for these compounds as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two classes of derivatives:

  • Triazole-thiones (e.g., compounds [7–9] from ): These feature a triazole core instead of benzothiazole and a sulfonylbenzamide group. The triazole-thiones exhibit tautomerism (thione-thiol equilibrium), absent in the rigid benzothiazole system .
  • N-(1,3-Benzothiazol-2-yl)benzamides (e.g., 2-BTBA and 2-BTFBA from ): These lack the diethylsulfamoyl group but share the benzothiazole-benzamide backbone. Substituents like fluorine (2-BTFBA) or methoxy groups (in the target compound) modulate steric and electronic profiles .

Spectroscopic and Crystallographic Data

Property Target Compound (Inferred) Triazole-thiones 2-BTBA/2-BTFBA
IR ν(C=O) ~1660–1680 cm⁻¹ (amide) Absent in triazoles ~1660 cm⁻¹ (amide)
IR ν(S=O) ~1150–1200 cm⁻¹ (sulfamoyl) ~1250 cm⁻¹ (sulfonyl) Not applicable
Crystal System Monoclinic (predicted) Not reported Orthorhombic (2-BTBA), Monoclinic (2-BTFBA)
Unit Cell Volume ~1200 ų (estimated) Not reported 1169.13 ų (2-BTBA), 1195.61 ų (2-BTFBA)

Q & A

Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?

  • Answer :
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for high-yield, reproducible synthesis .
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) to identify optimal parameters .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.